3-Hydroxynorerythrosuamide
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Overview
Description
3-Hydroxynorerythrosuamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to a norerythrosuamide structure, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynorerythrosuamide typically involves multi-step organic reactions. One common method includes the hydroxylation of norerythrosuamide using specific catalysts and reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxynorerythrosuamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxynorerythrosuamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more
Properties
CAS No. |
58189-27-8 |
---|---|
Molecular Formula |
C24H37NO7 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
methyl (1R,2S,4aR,4bS,7E,8R,8aS,9R,10aR)-2,9-dihydroxy-1,4a,8-trimethyl-7-[2-[2-(methylamino)ethoxy]-2-oxoethylidene]-10-oxo-2,3,4,4b,5,6,8,8a,9,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H37NO7/c1-13-14(12-17(27)32-11-10-25-4)6-7-15-18(13)19(28)20(29)21-23(15,2)9-8-16(26)24(21,3)22(30)31-5/h12-13,15-16,18-19,21,25-26,28H,6-11H2,1-5H3/b14-12+/t13-,15-,16-,18-,19+,21+,23+,24-/m0/s1 |
InChI Key |
YQNVHQBNMDNXCT-XCUNVJOASA-N |
Isomeric SMILES |
C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCNC)[C@]3(CC[C@@H]([C@]([C@@H]3C(=O)[C@@H]2O)(C)C(=O)OC)O)C |
Canonical SMILES |
CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3C(=O)C2O)(C)C(=O)OC)O)C |
Origin of Product |
United States |
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